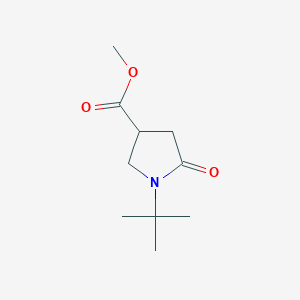
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as CPPC and belongs to the class of pyrazole carboxylic acids. CPPC has shown promising results in preclinical studies, and its synthesis method is relatively simple.
Mécanisme D'action
CPPC exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX-2, CPPC reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects. Moreover, CPPC has been shown to induce apoptosis in cancer cells by inhibiting the activity of nuclear factor-kappaB (NF-κB), a transcription factor involved in the regulation of cell survival and proliferation.
Biochemical and physiological effects:
CPPC has been shown to reduce the levels of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Moreover, CPPC has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers of oxidative stress, in animal models of neurodegenerative diseases. Additionally, CPPC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix, which play a crucial role in cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CPPC has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be enhanced by recrystallization. Moreover, CPPC has been extensively studied in preclinical models, and its pharmacological effects are well established. However, CPPC has some limitations for lab experiments. Its solubility in water is limited, and it may require the use of organic solvents for its administration. Moreover, the optimal dosage and duration of treatment for CPPC may vary depending on the experimental model and the disease being studied.
Orientations Futures
CPPC has shown promising results in preclinical studies, and its potential applications in drug development are vast. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of CPPC. Moreover, the optimal dosage and duration of treatment for CPPC should be determined in different experimental models and diseases. Furthermore, the safety and toxicity of CPPC should be evaluated in preclinical and clinical studies. Finally, the development of CPPC derivatives with improved pharmacological properties should be explored.
Applications De Recherche Scientifique
CPPC has been extensively studied for its potential applications in drug development. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. CPPC has also been investigated for its anticancer activity, and it has shown promising results in inhibiting the growth of cancer cells. Moreover, CPPC has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOOSYFPALUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B3042351.png)
![(1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol](/img/structure/B3042352.png)

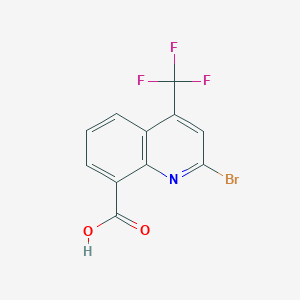
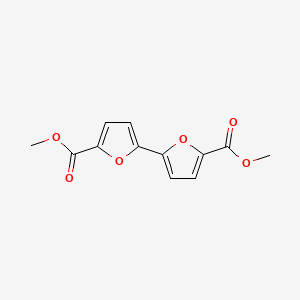
![2-{4-[(4-Nitrophenyl)methyl]pyridyl}ethyl hydroxysulfonate](/img/structure/B3042361.png)
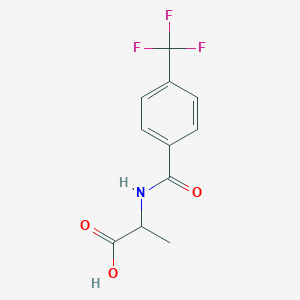


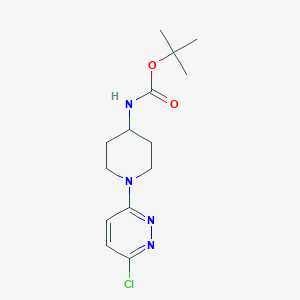
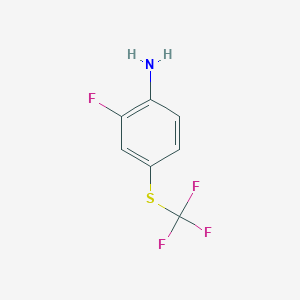

![N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide](/img/structure/B3042371.png)
